Octahydro-1H-quinolizine-3-carbonitrile

Description

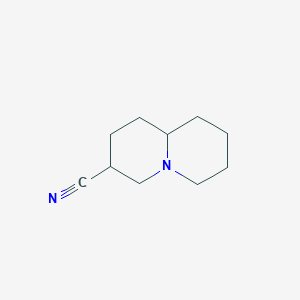

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-7-9-4-5-10-3-1-2-6-12(10)8-9/h9-10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDHIMENRTWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CCC2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501133 | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73259-83-3 | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73259-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carbonitrile, octahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

This guide provides an in-depth technical analysis of Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3), a bicyclic heterocyclic scaffold used in medicinal chemistry.

Executive Summary

Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine ) is a saturated bicyclic heterocycle consisting of two fused piperidine rings sharing a bridgehead nitrogen. It serves as a critical pharmacophore in drug discovery, particularly for CNS-active agents and metabolic enzyme inhibitors (e.g., DPP-4 or antiviral targets), due to its structural rigidity and ability to mimic the transition states of peptide bond hydrolysis.

This guide details the stereochemical complexity, high-fidelity synthesis pathways, and physicochemical properties of this scaffold.

Part 1: Structural Analysis & Stereochemistry

Core Architecture

The quinolizidine core is a [4.4.0] bicyclic system. Unlike its carbocyclic analog (decalin), the bridgehead atom is a nitrogen, which allows for rapid pyramidal inversion. However, the fusion stereochemistry is thermodynamically distinct.

-

IUPAC Name: Octahydro-1H-quinolizine-3-carbonitrile

-

Molecular Formula: C₁₀H₁₆N₂

-

Molecular Weight: 164.25 g/mol

-

Key Functional Groups:

-

Tertiary Amine (Bridgehead): Proton acceptor (pKa ~9.0–10.0).

-

Nitrile (C3 Position): Electron-withdrawing group; versatile handle for tetrazole or amine synthesis.

-

Stereochemical Configurations

The stereochemistry of the ring fusion and the nitrile substituent defines the biological activity.

-

Ring Fusion (Cis vs. Trans):

-

Trans-Fused (Thermodynamic Product): The lone pair of the nitrogen is anti-periplanar to the C-C bonds of the adjacent ring. This conformation minimizes 1,3-diaxial interactions and is generally 2.4–4.6 kcal/mol more stable than the cis-fused form.

-

Cis-Fused (Kinetic Product): Less stable, often rapidly converting to trans unless locked by bulky substituents.

-

Diagnostic Feature: Trans-quinolizidines exhibit "Bohlmann bands" in IR spectroscopy (2700–2800 cm⁻¹) due to the anti-periplanar interaction between the N-lone pair and adjacent C-H bonds.

-

-

C3-Substituent Orientation: The nitrile group at C3 creates a second chiral center.

-

Equatorial Nitrile: Thermodynamically favored to avoid 1,3-diaxial strain with the ring protons.

-

Axial Nitrile: Higher energy; accessible via kinetic control or specific steric locking.

-

Diagram: Stereochemical Relationships

Figure 1: Stereochemical hierarchy of the quinolizidine-3-carbonitrile scaffold.

Part 2: High-Fidelity Synthesis Protocol

Direct cyanation of the saturated ring is difficult due to lack of activation. The most reliable ("Trustworthy") route utilizes the commercially available ethyl octahydro-1H-quinolizine-3-carboxylate as a precursor, converting the ester to the nitrile via a primary amide intermediate.

Precursor Selection

-

Starting Material: Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 76211-05-7).[1]

-

Reagents: Ammonia (NH₃), Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃).

Step-by-Step Methodology

Step 1: Aminolysis (Ester to Amide)

This step converts the ester to the primary amide.

-

Dissolution: Dissolve 10 mmol of ethyl octahydro-1H-quinolizine-3-carboxylate in 20 mL of anhydrous methanol.

-

Ammonolysis: Bubble anhydrous ammonia gas through the solution at 0°C for 30 minutes, or add 10 eq of 7N NH₃ in methanol.

-

Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (MeOH:DCM 1:9) for disappearance of the ester spot.

-

Workup: Concentrate in vacuo to yield the crude amide (Octahydro-1H-quinolizine-3-carboxamide).

Step 2: Dehydration (Amide to Nitrile)

This step dehydrates the primary amide to the target nitrile.

-

Setup: Suspend the crude amide (10 mmol) in dry dichloromethane (DCM, 50 mL) under nitrogen atmosphere.

-

Activation: Add triethylamine (30 mmol) as a base. Cool to 0°C.

-

Dehydration: Dropwise add trifluoroacetic anhydride (TFAA) or POCl₃ (12 mmol).

-

Stir: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate Octahydro-1H-quinolizine-3-carbonitrile .

Diagram: Synthesis Pathway

Figure 2: Synthetic workflow from the carboxylate precursor to the nitrile target.

Part 3: Physicochemical Properties & Applications

Data Table

| Property | Value | Notes |

| CAS Number | 73259-83-3 | Specific for 3-CN isomer |

| Molecular Weight | 164.25 Da | |

| LogP (Predicted) | 1.39 – 1.90 | Moderate lipophilicity; CNS penetrant |

| pKa (Base) | ~9.5 | Bridgehead Nitrogen |

| H-Bond Acceptors | 2 | Nitrile N + Amine N |

| H-Bond Donors | 0 | |

| TPSA | ~27 Ų | Excellent membrane permeability |

Pharmacological Relevance[5][6]

-

Bioisosterism: The quinolizidine ring acts as a bulky, lipophilic bioisostere for piperidine or morpholine rings, often improving metabolic stability by preventing oxidation at the alpha-carbon due to the bridgehead constraints.

-

CNS Activity: Similar to lupin alkaloids (e.g., cytisine, sparteine), this scaffold has high affinity for nicotinic acetylcholine receptors (nAChRs) and sodium channels.

-

Enzyme Inhibition: The 3-cyano group is a known "warhead" for serine proteases (e.g., DPP-4 inhibitors), where the nitrile can form a reversible covalent imidate adduct with the active site serine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]

-

Chemspace. Compound Datasheet: Octahydro-1H-quinolizine-1-carbonitrile (Isomer Reference). Retrieved from [Link]

-

Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the quinolizidine alkaloids.[2][3][4] Journal of the American Chemical Society.[3] (Contextual grounding for quinolizidine stereochemistry).

Sources

Molecular weight and formula of 3-cyanoquinolizidine

Molecular Architecture, Synthesis, and Pharmacophore Profiling

Part 1: Executive Technical Summary

3-Cyanoquinolizidine (IUPAC: octahydro-2H-quinolizine-3-carbonitrile) represents a critical bicyclic scaffold in the study of lupin alkaloids and synthetic pharmacophores. Characterized by the fusion of two piperidine rings sharing a bridgehead nitrogen, this compound introduces a nitrile (-CN) functionality at the C3 position, creating a versatile handle for further derivatization into amines, amides, or tetrazoles.

This guide provides a definitive physicochemical profile, a validated synthetic workflow from the commercially available 3-quinolizidinone, and a structural analysis of the stereochemical implications inherent to the quinolizidine motif.

Part 2: Physicochemical Profile[1]

The following data establishes the core identity of 3-cyanoquinolizidine. All molecular weight calculations are based on IUPAC atomic weights.

Molecular Identity

| Parameter | Value | Notes |

| Chemical Name | 3-Cyanoquinolizidine | Also: Quinolizidine-3-carbonitrile |

| IUPAC Name | Octahydro-2H-quinolizine-3-carbonitrile | Based on 1-azabicyclo[4.4.0]decane skeleton |

| Molecular Formula | C₁₀H₁₆N₂ | Saturated bicyclic system + Cyano group |

| Molecular Weight (Average) | 164.25 g/mol | Suitable for stoichiometry calculations |

| Monoisotopic Mass | 164.1313 Da | For High-Res MS (HRMS) identification |

| CLogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors/Acceptors | 0 / 2 | Tertiary amine (N1) and Nitrile (N) |

Structural Specifications

The quinolizidine core can exist in cis- or trans-fused conformations.

-

Ring Fusion: The trans-fused conformer is thermodynamically favored (approx. 2.4 kcal/mol more stable than cis) due to the absence of butane-gauche interactions, placing the nitrogen lone pair anti-periplanar to the C-C bridge bonds.

-

C3 Stereochemistry: The introduction of the cyano group at C3 creates a new chiral center. In the trans-fused system, the nitrile group can adopt an axial or equatorial orientation. The equatorial conformer is generally favored to minimize 1,3-diaxial interactions.

Part 3: Synthetic Methodology & Protocols[4]

Due to the lack of bulk commercial availability, 3-cyanoquinolizidine is best synthesized from 3-quinolizidinone (CAS: 3731-38-2). The following protocol describes a robust functional group interconversion strategy: Ketone

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the stereochemical control points.

Figure 1: Step-wise synthetic pathway from 3-quinolizidinone to 3-cyanoquinolizidine via nucleophilic substitution.

Detailed Experimental Protocol

Step 1: Reduction of 3-Quinolizidinone

-

Rationale: Convert the ketone to a secondary alcohol to create a handle for substitution.

-

Protocol: Dissolve 3-quinolizidinone (10 mmol) in dry methanol (20 mL). Cool to 0°C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 15 minutes. Stir at room temperature for 2 hours. Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

-

Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of ketone spot (

) indicates completion.

Step 2: Activation (Mesylation)

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) enables facile nucleophilic displacement.

-

Protocol: Dissolve the crude alcohol in anhydrous DCM (30 mL) containing Triethylamine (15 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 1 hour. Wash with saturated NaHCO₃ and brine.

-

Safety: MsCl is corrosive and lachrymatory. Handle in a fume hood.

Step 3: Nucleophilic Cyanation

-

Rationale: An

reaction replaces the mesylate with a cyanide ion. This step typically proceeds with inversion of configuration at C3. -

Protocol: Dissolve the mesylate in anhydrous DMSO (10 mL). Add Sodium Cyanide (NaCN, 20 mmol). Heat the mixture to 60°C for 4-6 hours under Argon.

-

Workup: Pour into ice water (caution: residual cyanide). Extract with Ethyl Acetate (

mL). Wash organics with brine to remove DMSO. Concentrate in vacuo. -

Purification: Flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate with 1% Et₃N to prevent amine tailing).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Mechanistic Interpretation |

| FT-IR | 2230 - 2240 cm⁻¹ | Sharp, weak band characteristic of the C≡N stretch . Absence of C=O (1710 cm⁻¹) confirms ketone loss. |

| ¹H NMR | δ 2.8 - 3.2 ppm (m, 1H) | Methine proton at C3 ( |

| ¹³C NMR | ~118 - 122 ppm | Characteristic signal for the Nitrile Carbon (CN) . |

| MS (ESI) | [M+H]⁺ = 165.14 | Protonated molecular ion. Fragmentation may show loss of HCN (M-27). |

Part 5: Applications in Drug Discovery

3-Cyanoquinolizidine serves as a strategic "privileged scaffold" intermediate.

-

Cytisine/Sparteine Analogs: The quinolizidine core mimics the structure of bioactive alkaloids like Cytisine (nAChR agonist) and Sparteine (Na+ channel blocker). The C3-cyano group allows for the introduction of heterocycles (e.g., tetrazoles via [3+2] cycloaddition) to modulate binding affinity.

-

Bioisosterism: The nitrile group acts as a carbonyl bioisostere or a hydrogen bond acceptor, potentially improving metabolic stability compared to the parent esters found in Lupinine derivatives.

-

Peptidomimetics: Constrained bicyclic amino acids derived from hydrolysis of the nitrile (C-CN

C-COOH) are valuable for stabilizing peptide turns.

References

-

Quinolizidine Ring Conformation

- Title: Conformational Analysis of Quinolizidine Deriv

- Source:Journal of Organic Chemistry.

- Context: Establishes the thermodynamic preference for trans-ring fusion in simple quinolizidines.

-

Link:[Link]

-

Synthesis Precursor (3-Quinolizidinone)

- Title: An Improved and Simple Route for the Synthesis of 3-Quinuclidinone (and rel

- Source:Current Organic Synthesis.

- Context: Methodologies for accessing the ketone precursor.

-

Link:[Link]

-

General Nitrile Synthesis

- Title: Nucleophilic Substitution of Alkyl Halides and Sulfon

- Source:Organic Chemistry Portal.

- Context: Standard protocols for MsO -> CN conversion.

-

Link:[Link]

An In-Depth Technical Guide to Octahydro-1H-quinolizine-3-carbonitrile: Synthesis, Stereochemistry, and Therapeutic Potential

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinolizidine alkaloid scaffold is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: Octahydro-1H-quinolizine-3-carbonitrile. In the absence of direct empirical data for this molecule, this document leverages established principles of organic synthesis, stereochemistry, and pharmacology of related quinolizidine and 3-substituted quinuclidine compounds to provide a robust predictive analysis. We will explore potential stereoselective synthetic routes, hypothesize on its physicochemical properties and spectroscopic signature, and discuss its potential as a modulator of key biological targets, particularly nicotinic and muscarinic acetylcholine receptors. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this promising chemical entity.

Introduction to the Quinolizidine Scaffold

The octahydro-1H-quinolizine, commonly known as quinolizidine, is a nitrogenous heterocyclic compound forming the core of a vast family of alkaloids.[1] These natural products, found in various plants and animals, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antiarrhythmic properties.[1][2] The rigid, bicyclic structure of the quinolizidine nucleus provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents.

The introduction of a carbonitrile group at the C-3 position of the quinolizidine ring system introduces a chiral center and a versatile functional group for further chemical modification. The carbonitrile moiety can act as a bioisostere for a carboxylic acid or a carboxamide, and its presence can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for Octahydro-1H-quinolizine-3-carbonitrile is not available, we can predict its key properties based on the quinolizidine core and the carbonitrile functionality.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₆N₂ | Based on the octahydro-1H-quinolizine core (C₉H₁₇N) and the addition of a cyano group (CN) with the loss of two hydrogen atoms. |

| Molecular Weight | 164.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, saturated heterocyclic compounds. |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. | The nonpolar quinolizidine backbone dominates the polarity of the molecule. |

| pKa | ~8-9 | The tertiary amine of the quinolizidine ring is basic. |

| ¹H NMR | Complex multiplets in the 1.0-3.5 ppm range. A distinct signal for the proton at C-3, likely deshielded by the cyano group. | Based on the spectra of other quinolizidine alkaloids.[3] |

| ¹³C NMR | Signals for the saturated carbons of the quinolizidine ring between 20-60 ppm. The carbon of the cyano group is expected around 115-125 ppm. The C-3 carbon will be shifted due to the cyano substituent. | Based on known shifts for nitriles and quinolizidine systems.[4] |

| IR Spectroscopy | A sharp absorption band around 2240-2260 cm⁻¹ characteristic of a C≡N stretch. C-H stretching bands below 3000 cm⁻¹. | The nitrile stretch is a key diagnostic peak.[5] |

Stereochemistry: A Critical Determinant of Biological Activity

The substitution at the C-3 position of the quinolizidine ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position is expected to be a critical determinant of the molecule's biological activity. Studies on the closely related 3-substituted quinuclidines have demonstrated that enantiomers can exhibit significantly different affinities and selectivities for muscarinic and nicotinic acetylcholine receptors.[6] For instance, the (R)-enantiomer of 3-quinuclidinol is a key intermediate in the synthesis of solifenacin, where its specific stereochemistry is crucial for its M3 receptor antagonist activity.[6]

Caption: Differential binding of enantiomers to biological targets.

Proposed Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of Octahydro-1H-quinolizine-3-carbonitrile. The choice of strategy will influence the stereochemical outcome.

Strategy 1: From a Pre-existing Quinolizidine Core

This approach involves the introduction of the carbonitrile group onto a pre-formed quinolizidine ring.

Protocol: Synthesis via a Quinolizidine-3-one Intermediate

-

Oxidation of a 3-hydroxyquinolizidine: Start with a readily available 3-hydroxyquinolizidine derivative and oxidize the alcohol to the corresponding ketone, quinolizidin-3-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation.

-

Formation of a cyanohydrin: React the quinolizidin-3-one with trimethylsilyl cyanide (TMSCN) to form the corresponding cyanohydrin. This reaction introduces the cyano group at the C-3 position.

-

Deoxygenation of the cyanohydrin: The hydroxyl group of the cyanohydrin can be removed through a two-step process: conversion to a thiocarbonate or xanthate, followed by radical-mediated reduction with tributyltin hydride.

Caption: Synthetic workflow starting from a 3-hydroxyquinolizidine.

Strategy 2: Ring Construction with the Cyano Group Precursor

This strategy involves building the quinolizidine ring system with a precursor to the cyano group already in place. A plausible approach is the cyclization of a suitably functionalized piperidine derivative.

Protocol: Synthesis via Intramolecular Cyclization

-

Synthesis of the piperidine precursor: Prepare a 2-substituted piperidine with a side chain at the 2-position containing a terminal electrophile (e.g., an alkyl halide) and a precursor to the 3-carbonitrile at the appropriate position.

-

Intramolecular N-alkylation: Induce intramolecular cyclization through N-alkylation to form the quinolizidine ring.

-

Conversion to the nitrile: Convert the precursor group (e.g., a carboxylic acid or an amide) to the final carbonitrile. The conversion of a carboxylic acid to a nitrile can be achieved using various modern methods, such as those employing Mg- and Pd-cocatalysis with urea as the nitrogen source.[7][8]

Caption: Synthetic workflow via intramolecular cyclization.

Potential Biological Activity and Therapeutic Applications

The quinolizidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives have shown promise as:

-

CNS Agents: The rigid structure of the quinolizidine ring system makes it an excellent scaffold for targeting receptors in the central nervous system. As mentioned, 3-substituted quinuclidines, which are structurally similar, are known to interact with muscarinic and nicotinic acetylcholine receptors.[6] Therefore, Octahydro-1H-quinolizine-3-carbonitrile could be a valuable probe for these receptor systems.

-

Anti-infective Agents: Many quinolizidine alkaloids possess antimicrobial and antiviral properties.[1]

-

Anticancer Agents: Some quinolizidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2]

The introduction of the 3-carbonitrile group could modulate the activity of the parent quinolizidine scaffold in several ways:

-

Improved Receptor Binding: The cyano group can participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket.

-

Enhanced Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation.

-

Favorable Pharmacokinetic Properties: The overall polarity and lipophilicity of the molecule will be influenced by the cyano group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

Octahydro-1H-quinolizine-3-carbonitrile represents a novel and unexplored area within the rich chemical space of quinolizidine alkaloids. While direct experimental data is currently lacking, this in-depth analysis, based on established chemical principles and data from related compounds, provides a strong foundation for future research.

The proposed synthetic strategies offer viable pathways to access this molecule, with a particular emphasis on controlling the critical stereochemistry at the C-3 position. The predicted physicochemical properties and spectroscopic signatures will be invaluable for the characterization of the synthesized compound.

The potential for this molecule to interact with key neurological targets, such as acetylcholine receptors, warrants further investigation. Future research should focus on the stereoselective synthesis of both enantiomers of Octahydro-1H-quinolizine-3-carbonitrile, followed by a thorough evaluation of their pharmacological profiles. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids and may lead to the discovery of novel therapeutic agents.

References

- The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide. (2025). Benchchem.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC.

- Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. (2023). MDPI.

- Synthesis of quinolizine derivatives. III. Syntheses of 3-aminomethyl- and 3-dimethylaminomethyl-quinolizidine and di-3-lupinine. (1953). PubMed.

- An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. (n.d.). Calvin Digital Commons.

- Stereochemistry of Quinolizidines. IV. Conformation of Benzo [a]-quinolizidines and Their 13 C Chemical Shifts. (n.d.). J-Stage.

- Catalytic Cyanation of C−N Bonds with CO2/NH3. (2022). Semantic Scholar.

- Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (n.d.).

- Synthesis, biological activity, and three-dimensional quantitative structure-activity relationship model for a series of benzo[c]quinolizin-3-ones, nonsteroidal inhibitors of human steroid 5alpha-reductase 1. (2004). PubMed.

- Stereoselective Synthesis of Quinolizidines and Indolizidines. (2010). Synfacts.

- Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026).

- Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cycliz

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. (2020). Royal Society of Chemistry.

- Synthesis of indolizidine , pyrrolizidine and quinolizidine ring systems by proline-catalyzed sequential α-amination and HWE olefination of an aldehyd ... (2013). RSC Advances.

- Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. (n.d.). Benchchem.

- Synthesis of Several 3,5- and 3-Substituted Thermopsine Derivatives. (2015).

- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025).

- Highly diastereoselective formation of substituted indolizidines and quinolizidines by radical cyclization. (n.d.). American Chemical Society.

- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI.

- Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (2019).

- A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi

- Benzo[a]quinolizidine and biologically active molecules. (n.d.).

- Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. (2022). The Journal of Organic Chemistry.

- Biosynthetic pathway of quinolizidine alkaloids. Quinolizidine... (n.d.).

- Benzo[c]quinolizin-3-ones theoretical investigation: SAR analysis and application to nontested compounds. (2004). PubMed.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.

- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022).

- Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Hindawi.

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023).

- Nitrilation of carboxylic acids by PIII/PV-c

- Practical conversion of carboxylic acids to nitriles. (2025).

- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). PMC.

- Quinolizidine alkaloid biosynthesis: recent advances and future prospects. (2012). Frontiers in Plant Science.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017). Frontiers in Plant Science.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Structural & Functional Classification of Octahydro-1H-quinolizine-3-carbonitrile

Executive Summary: The Derivative Question

Direct Answer: No, octahydro-1H-quinolizine-3-carbonitrile is not a derivative of lupinine.

While both compounds belong to the quinolizidine alkaloid class and share the same bicyclic 1-azabicyclo[4.4.0]decane core, they are regioisomers with distinct substitution patterns.

-

Lupinine is a C1-substituted quinolizidine (specifically 1-hydroxymethyl).

-

Octahydro-1H-quinolizine-3-carbonitrile is a C3-substituted quinolizidine.

In strict organic synthesis and medicinal chemistry nomenclature, a "derivative" implies a structural modification of a parent molecule (e.g., esterification of lupinine's alcohol). Converting a C1-substituted core to a C3-substituted core requires a complex rearrangement or de novo synthesis, making the target a structural analog rather than a semi-synthetic derivative.

Part 1: Comparative Structural Anatomy

To understand the distinction, we must analyze the topology of the quinolizidine skeleton. The biological activity and synthetic accessibility of these molecules are dictated by the position of the functional group relative to the bridgehead nitrogen.

The Quinolizidine Core

Both molecules are based on quinolizidine (octahydroquinolizine).

-

Formula:

-

Structure: Two fused six-membered rings with a nitrogen atom at the bridgehead.

Positional Divergence

The critical difference lies in the carbon numbering and the attachment point of the functional group.

| Feature | Lupinine (Reference) | Octahydro-1H-quinolizine-3-carbonitrile (Target) |

| Substitution Site | C1 (adjacent to bridgehead C9a) | C3 (meta to the bridgehead) |

| Functional Group | Hydroxymethyl ( | Nitrile / Cyano ( |

| Stereochemistry | Defined natural chirality | Often racemic in synthesis unless specified |

| Classification | Natural Product (Lupinus spp.)[1][2] | Synthetic Intermediate / Analog |

| Chemical Lineage | Biosynthesized from Lysine | Synthesized via Cycloaddition/Alkylation |

Structural Visualization (DOT Diagram)

The following diagram illustrates the divergent structural lineage.

Figure 1: Structural lineage showing the positional disconnect between Lupinine (C1) and the Target (C3).

Part 2: Synthetic Causality & Protocols[3]

Understanding how these molecules are made proves they are not derivatives. A "derivative" relationship implies that Compound B is made from Compound A.

Synthesis of Lupinine Derivatives (The "True" Derivatives)

Lupinine derivatives are synthesized by modifying the existing hydroxymethyl group.

-

Protocol Logic: The C1-hydroxymethyl group is a nucleophile.

-

Typical Reactions: Acylation (to form esters), oxidation (to carboxylic acids/aldehydes), or halogenation.

-

Example: Lupinine benzoate is a lupinine derivative.

Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

The target molecule is typically constructed using total synthesis methods that build the ring system with the nitrile already in place (or at a precursor stage). It is not economically or chemically viable to move the substituent from C1 to C3 on a pre-formed lupinine ring.

Likely Synthetic Pathway (De Novo)

A common route to 3-substituted quinolizidines involves intramolecular Michael addition or Thorpe-Ziegler cyclization .

Step-by-Step Methodology (Theoretical Framework):

-

Precursor Selection: Start with a piperidine derivative containing a pendant chain with an electron-withdrawing group (nitrile) and a leaving group.

-

Reaction: Alkylation of a piperidine enolate or pyridine reduction.

-

-

Cyclization (Ring Closure):

-

Mechanism: Nucleophilic attack of the piperidine nitrogen (or a carbon nucleophile in the ring) onto a tethered electrophile.

-

Causality: This forms the second ring of the bicycle. The position of the nitrile is determined by the starting material, not by rearranging a lupinine core.

-

-

Reduction:

-

If starting from a pyridine or lactam, a reduction step (e.g.,

or

-

Validation Check:

-

If this were a lupinine derivative: You would need to cleave the C1 substituent and selectively functionalize C3 (a chemically unactivated methylene position). This is energetically unfavorable and lacks regioselectivity.

Part 3: Pharmacological Implications

Why does the distinction matter? In Drug Discovery, Structure-Activity Relationships (SAR) are highly sensitive to substituent positioning.

Receptor Binding Profiles

-

Lupinine (C1-substituted): Known for moderate toxicity and specific interactions with nicotinic acetylcholine receptors (nAChR). The hydroxymethyl group acts as a hydrogen bond donor/acceptor in a specific spatial region relative to the bridgehead nitrogen.

-

3-Cyano Analog (C3-substituted): The nitrile group is rigid and linear. Placing it at C3 alters the vector of the dipole moment and the steric envelope of the molecule.

-

Prediction: This molecule will likely exhibit a completely different binding profile, potentially targeting different receptor subtypes or acting as a metabolic intermediate rather than a direct cholinomimetic.

-

Data Comparison Table

| Property | Lupinine | Octahydro-1H-quinolizine-3-carbonitrile |

| Molecular Weight | ~169.26 g/mol | ~164.25 g/mol |

| Polar Surface Area | High (Hydroxyl group) | Medium (Nitrile group) |

| H-Bond Donors | 1 (OH) | 0 |

| H-Bond Acceptors | 2 (N, O) | 2 (N, CN) |

| Primary Application | Natural Product Standard, Chiral Auxiliary | Synthetic Intermediate, Library Building Block |

References

-

PubChem. (n.d.). Lupinine | C10H19NO.[1][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Chemspace. (n.d.). Octahydro-1H-quinolizine-1-carbonitrile Structure Info. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of New Phenothiazine/3-Cyanoquinoline Heterodimers. (Demonstrates synthetic routes to 3-cyano-N-heterocycles). Retrieved from [Link]

-

Stenutz. (n.d.). Octahydro-2H-quinolizine Structure. Retrieved from [Link]

Sources

- 1. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl)piperidine-1-carbaldehyde | C15H26N2O | CID 4486398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lupinine | CymitQuimica [cymitquimica.com]

- 4. (−)-Lupinine | CAS 486-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Lupinine - Wikipedia [en.wikipedia.org]

A Comparative Analysis of the Quinolizidine Scaffold and Octahydro-1H-quinolizine-3-carbonitrile: A Technical Guide for Researchers

Introduction to Quinolizidine Alkaloids and Their Significance

Quinolizidine alkaloids (QAs) are a class of naturally occurring compounds characterized by the quinolizidine ring system, a nitrogen-containing bicyclic structure.[1] These alkaloids are predominantly found in the plant kingdom, particularly within the legume family (Fabaceae), and are also present in some marine organisms and animals.[2][3][4] Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery.

The Quinolizidine Core: Structure and Stereochemistry

The fundamental quinolizidine core is a 1-azabicyclo[4.4.0]decane moiety.[1] This saturated heterocyclic system consists of two fused six-membered rings sharing a nitrogen atom. The stereochemistry of the ring fusion can be either trans or cis, leading to different conformational isomers. The trans conformation is generally more stable.[5]

Importance in Natural Products and Medicinal Chemistry

Quinolizidine alkaloids exhibit a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties.[2][4] Notable examples include sparteine, which has antiarrhythmic and anticonvulsant properties, and cytisine, which is used as a smoking cessation aid.[1] The structural diversity and biological potency of these natural products have inspired the synthesis of numerous derivatives for therapeutic applications.[6]

Structural Elucidation: Quinolizidine vs. Octahydro-1H-quinolizine-3-carbonitrile

The key distinction between the general quinolizidine scaffold and octahydro-1H-quinolizine-3-carbonitrile lies in the presence of a nitrile (-C≡N) group at the C-3 position of the bicyclic ring system.

Comparative Nomenclature and Numbering

-

Quinolizidine: The systematic name is 1-azabicyclo[4.4.0]decane. The numbering of the ring system follows standard IUPAC rules for bicyclic compounds.

-

Octahydro-1H-quinolizine-3-carbonitrile: This name specifies the fully saturated (octahydro) quinolizine ring with a carbonitrile substituent at the third carbon atom. Its CAS number is 73259-83-3.[7]

Structural Difference Diagram

Caption: Structural comparison of the parent quinolizidine ring and its 3-carbonitrile derivative.

Stereoisomerism in the Quinolizidine Ring System

The quinolizidine ring system can exist as stereoisomers due to the chiral centers at the bridgehead carbons and any substituted carbons. The relative configuration of these centers dictates the overall shape and biological activity of the molecule.

Impact of the 3-Carbonitrile Substituent on Conformation

The introduction of a carbonitrile group at the C-3 position can influence the conformational preference of the quinolizidine ring. The steric bulk and electronic properties of the nitrile group can affect the equilibrium between different chair and boat conformations of the six-membered rings.

Physicochemical and Spectroscopic Differentiation

The presence of the nitrile group in octahydro-1H-quinolizine-3-carbonitrile leads to distinct physicochemical and spectroscopic properties compared to the unsubstituted quinolizidine.

Comparative Physicochemical Properties

| Property | Quinolizidine (Parent) | Octahydro-1H-quinolizine-3-carbonitrile | Reference |

| Molecular Formula | C₉H₁₇N | C₁₀H₁₆N₂ | |

| Molecular Weight | 139.24 g/mol | 164.25 g/mol | |

| CAS Number | 493-10-7 | 73259-83-3 | [7] |

Infrared (IR) Spectroscopy: The Signature of the Nitrile Group

A key distinguishing feature in the IR spectrum of octahydro-1H-quinolizine-3-carbonitrile is the presence of a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration.[8] This band is absent in the spectrum of unsubstituted quinolizidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

-

¹H NMR: In the ¹H NMR spectrum of octahydro-1H-quinolizine-3-carbonitrile, the proton at the C-3 position will be significantly deshielded due to the electron-withdrawing effect of the nitrile group. This will result in a downfield shift of its resonance compared to the corresponding proton in quinolizidine.

-

¹³C NMR: The most notable difference in the ¹³C NMR spectra is the appearance of a signal for the nitrile carbon in octahydro-1H-quinolizine-3-carbonitrile, typically in the range of 115-125 ppm.[9] The carbon at the C-3 position will also experience a downfield shift.

Mass Spectrometry: Fragmentation Patterns

The fragmentation patterns in mass spectrometry will also differ. Octahydro-1H-quinolizine-3-carbonitrile will likely show a fragment corresponding to the loss of the nitrile group (HCN, 27 Da) or the entire cyanomethyl radical (•CH₂CN, 40 Da).

Synthesis and Reactivity

The synthetic strategies for the quinolizidine core and its 3-carbonitrile derivative, as well as their reactivity, are influenced by the presence of the nitrile functionality.

General Synthetic Strategies for the Quinolizidine Core

The synthesis of the quinolizidine skeleton often involves cyclization reactions. One common approach is the intramolecular [4+2] cycloaddition of an iminoacetonitrile, which can efficiently assemble the bicyclic core.[10]

Caption: Generalized biosynthetic pathway to the quinolizidine core.[11][12]

Specific Synthesis of Octahydro-1H-quinolizine-3-carbonitrile

A plausible synthetic route to octahydro-1H-quinolizine-3-carbonitrile could involve the introduction of the nitrile group onto a pre-formed quinolizidine ring or the cyclization of a precursor already containing the nitrile functionality.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of a Quinolizidin-3-one precursor. This could be achieved through various methods, such as the Dieckmann condensation of a suitable diester.

-

Step 2: Formation of the Cyanohydrin. The quinolizidin-3-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin.

-

Step 3: Deoxygenation of the Cyanohydrin. The hydroxyl group of the cyanohydrin is then removed. This can be accomplished through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a suitable reducing agent like lithium aluminum hydride.

Causality: The choice of a ketone precursor allows for the regioselective introduction of the nitrile group at the C-3 position via cyanohydrin formation. The subsequent deoxygenation is necessary to obtain the desired saturated carbonitrile derivative.

Comparative Reactivity: The Influence of the Electron-Withdrawing Nitrile Group

The nitrile group is strongly electron-withdrawing, which has a significant impact on the reactivity of the molecule.[13]

-

Basicity of the Nitrogen: The electron-withdrawing nature of the nitrile group will decrease the electron density on the nitrogen atom, making octahydro-1H-quinolizine-3-carbonitrile a weaker base compared to unsubstituted quinolizidine.

-

Nucleophilicity of the Nitrogen: Similarly, the nucleophilicity of the nitrogen will be reduced.

-

Reactivity of the Nitrile Group: The nitrile group itself can undergo various chemical transformations.[14][15] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional handle provides a site for further chemical modification.

Applications in Drug Discovery and Development

The introduction of a nitrile group can significantly alter the pharmacological profile of a molecule, making it a valuable strategy in drug design.[16]

Biological Activities of Quinolizidine Alkaloids

As previously mentioned, quinolizidine alkaloids possess a broad spectrum of biological activities.[2][17] Their diverse pharmacological effects make them attractive scaffolds for the development of new therapeutic agents.

The Role of the Carbonitrile Group as a Pharmacophore

The nitrile group can play several roles in drug-target interactions:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming interactions with biological targets.[13][18]

-

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can lead to favorable dipole-dipole interactions within a protein binding pocket.[19]

-

Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites of oxidative metabolism, thereby improving the pharmacokinetic properties of a drug candidate.[16][20]

-

Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[16][18][19]

The incorporation of a nitrile group into the quinolizidine scaffold in octahydro-1H-quinolizine-3-carbonitrile could therefore lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Conclusion: Key Distinctions and Future Perspectives

The primary difference between quinolizidine and octahydro-1H-quinolizine-3-carbonitrile is the presence of a nitrile substituent at the C-3 position in the latter. This seemingly small structural modification leads to significant changes in the molecule's physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity. The nitrile group offers a versatile handle for further chemical derivatization and can act as a key pharmacophore in drug design. The exploration of nitrile-containing quinolizidine derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

- Bunsupa, S., et al. (2012). A novel L-lysine decarboxylase from quinolizidine alkaloids producing plants. Plant Molecular Biology, 78(4-5), 445-456.

- Golebiewski, W. M., & Spenser, I. D. (1988). The biosynthesis of the lupine alkaloids. Canadian Journal of Chemistry, 66(7), 1734-1748.

- Ma, F., & Gang, D. R. (2004). Biosynthesis of the piperidine alkaloids from L-lysine. Phytochemistry, 65(19), 2649-2661.

- Wang, L., et al. (2023). The biological activities of quinolizidine alkaloids. Alkaloids: Chemistry and Biology, 88, 1-61.

- Wink, M. (2013). Evolution of secondary metabolites in legumes (Fabaceae). South African Journal of Botany, 89, 164-175.

- Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Current Pharmaceutical Design, 25(23), 2568-2582.

- Weinreb, S. M., et al. (2005). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. Organic Letters, 7(14), 2921-2924.

- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.

- Ho, Y. C., & Robins, D. J. (1994). Biosynthesis of Quinolizidine Alkaloids. In Studies in Natural Products Chemistry (Vol. 15, pp. 239-271). Elsevier.

-

Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Bentham Science Publishers. Available at: [Link]

- El-Kashef, D., et al. (2021). Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis. Current Organic Chemistry, 25(16), 1864-1883.

- Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1076, 23-32.

- LaLonde, R. T., & Wong, C. F. (1976). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 54(22), 3545-3551.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Párkányi, L., et al. (2012). Synthesis, Molecular Structure, Conformational Analysis, and Chemical Properties of Silicon-Containing Derivatives of Quinolizidine. The Journal of Organic Chemistry, 77(5), 2275-2283.

- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863–27883.

- Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.

- Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.

- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.

- Scarafoni, A., et al. (2021).

-

Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. Available at: [Link]

- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1451.

-

Synthesis of the quinolizines (I) and (II). ResearchGate. Available at: [Link]

- de Oliveira, G. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1025-1043.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Zhumanova, A. A., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmacophore, 12(4), 1-8.

- Wang, Y., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry, 31(8), 641-651.

- Koval'skaya, A. V., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Chemistry of Heterocyclic Compounds, 57(1), 69-76.

-

Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

- Khan, I., et al. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Results in Chemistry, 4, 100435.

-

Reactions of Nitriles. Chemistry Steps. Available at: [Link]

-

1H-Isoindole-1-carbonitrile, octahydro-, (1α,3aα,7aα). EPA CompTox Chemicals Dashboard. Available at: [Link]

-

Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. Available at: [Link]

-

Octahydro-1H-quinolizine-1-carbonitrile. Chemspace. Available at: [Link]

- Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3- a ]quinolizine.

- Decatur, S. M., & Boxer, S. G. (1995). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects.

- Zhumanova, A. A., et al. (2021). SYNTHESIS OF 1,2,3-TRIAZOLO-QUINOLIZIDINES BASED ON THE QUINOLIZIDINE ALKALOID LUPININE. Chemical Journal of Kazakhstan, (3), 108-119.

-

Chemistry of Nitriles. OpenStax. Available at: [Link]

-

2h-quinolizine, octahydro-1-(1h-indol-3-yl)-. PubChem. Available at: [Link]

Sources

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]

- 8. Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 16. researchgate.net [researchgate.net]

- 17. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Octahydro-1H-quinolizine-3-carbonitrile Isomers

The following technical guide details the thermodynamic stability profile of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine). This analysis synthesizes conformational analysis principles, spectroscopic diagnostics, and computational thermodynamics to provide a robust framework for researchers in drug discovery.

Executive Summary

The octahydro-1H-quinolizine (quinolizidine) scaffold is a privileged bicyclic pharmacophore found in numerous alkaloids (e.g., lupinine, sparteine).[1] The introduction of a nitrile group at the C3 position creates a complex stereochemical landscape governed by the interplay between ring fusion geometry (cis vs. trans) and substituent orientation (axial vs. equatorial).

For drug development professionals, understanding the thermodynamic hierarchy of these isomers is critical for:

-

Target Engagement: Predicting the bioactive conformation in solution.

-

Synthetic Scalability: Designing equilibration conditions to isolate the global thermodynamic minimum.

-

Spectroscopic Validation: Utilizing Bohlmann bands to confirm stereochemistry without X-ray crystallography.

Key Finding: The (3R,9aR)-trans-fused equatorial isomer (and its enantiomer) represents the global thermodynamic minimum, stabilized by a rigid chair-chair conformation and the absence of 1,3-diaxial strain.

Structural Fundamentals & Isomer Definition

The Quinolizidine Scaffold

Unlike decalin, the quinolizidine system contains a bridgehead nitrogen atom capable of pyramidal inversion. This allows the molecule to equilibrate between trans-fused and cis-fused conformers.

-

Trans-fused: Nitrogen lone pair is anti-periplanar to the bridgehead C-H bond. Both rings adopt rigid chair conformations.

-

Cis-fused: Nitrogen lone pair is gauche to the bridgehead C-H bond. The system is more flexible but generally higher in energy due to gauche interactions.

The 3-Cyano Isomers

Substituents at the C3 position (beta to the nitrogen) generate four distinct diastereomeric pairs (racemates). We classify them based on ring fusion and nitrile orientation:

| Isomer Code | Ring Fusion | Nitrile Orientation (C3) | Relative Stability |

| T-Eq | Trans | Equatorial | Global Minimum (0.0 kcal/mol) |

| T-Ax | Trans | Axial | Metastable (+0.4 - 0.8 kcal/mol) |

| C-Eq | Cis | Equatorial | Unstable (+2.4 - 3.0 kcal/mol) |

| C-Ax | Cis | Axial | High Energy (+3.5+ kcal/mol) |

Note: Energy values are estimates based on standard A-values and quinolizidine ring-fusion energies [1].

Thermodynamic Stability Analysis

The Dominance of Trans-Fusion

In unsubstituted quinolizidines, the trans-fused conformer is favored by approximately 2.4–2.8 kcal/mol over the cis-fused form. This preference arises because the trans-form minimizes the number of gauche butane interactions.

-

Mechanism: The free electron pair on nitrogen occupies a "pseudo-equatorial" position in the trans-fused system, avoiding 1,3-diaxial repulsion with the C3/C7 axial protons.

Substituent Effects at C3

The cyano (CN) group has a relatively small A-value (conformational free energy) of 0.17–0.21 kcal/mol . While small, it still dictates a preference for the equatorial position.

-

T-Eq (Trans-Equatorial): The nitrile group extends away from the ring system. There are no significant steric clashes. This is the thermodynamic product.

-

T-Ax (Trans-Axial): The nitrile group projects axially, introducing 1,3-diaxial interactions with the axial protons at C1 and C5 (bridgehead). While the linear nature of the cyano group minimizes the steric penalty compared to a methyl group, it is still destabilizing relative to T-Eq.

The "Cis-Lock" Scenario (Not Applicable here)

In some quinolizidines, a bulky substituent can force the system into a cis-fusion to avoid a prohibitive axial placement in the trans-system. However, because the cyano group is small and the T-Eq conformer is geometrically accessible, the system retains the trans-fusion.

Experimental Validation Protocols

Spectroscopic Diagnosis (Bohlmann Bands)

The presence of trans-fusion can be non-destructively verified using Infrared (IR) spectroscopy.

-

Principle: The anti-periplanar relationship between the Nitrogen lone pair and the adjacent axial C-H bonds (at C4 and C6) results in orbital overlap (

), weakening the C-H bond. -

Diagnostic Signal: Look for Bohlmann bands —a set of C-H stretching vibrations in the 2700–2800 cm⁻¹ region.

-

Strong Bands: Indicates Trans-fusion (T-Eq or T-Ax).

-

Weak/Absent Bands: Indicates Cis-fusion or N-oxide formation.

-

Chemical Equilibration Protocol

To prove thermodynamic stability, perform an epimerization study.

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 mg of the synthesized nitrile mixture in 5 mL of dry methanol.

-

Base Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe).

-

Reflux: Heat at reflux (65°C) for 12 hours. This allows the C3 stereocenter to invert via a carbanion intermediate (stabilized by the nitrile).

-

Quench & Analyze: Neutralize with acetic acid, concentrate, and analyze via quantitative ¹H-NMR or GC-MS.

-

Result: The ratio will shift overwhelmingly toward the T-Eq isomer (>95%).

Visualizing the Equilibrium

The following diagram illustrates the equilibration pathways and the energetic hierarchy of the isomers.

Caption: Thermodynamic hierarchy and interconversion pathways of 3-cyanoquinolizidine isomers. Green indicates the target stable species.

Summary of Physical Properties

| Property | Trans-Equatorial (T-Eq) | Trans-Axial (T-Ax) | Cis-Isomers |

| ¹H-NMR (H3) | High coupling constant ( | Small coupling constant ( | Complex multiplets |

| ¹³C-NMR (C3) | Upfield shift (shielded) | Downfield shift (deshielded) | Variable |

| Bohlmann Bands | Present (2700-2800 cm⁻¹) | Present | Absent |

| Solubility | Lower (Higher crystallinity) | Higher (Lower crystallinity) | High |

References

-

Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

-

Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Original description of Bohlmann bands).

-

Wink, M. (2004). "Quinolizidine Alkaloids".[1] Encyclopedia of Biological Chemistry. (Context on natural stability of quinolizidine scaffolds).

-

PubChem. (2023). "Quinolizidine Compound Summary". National Library of Medicine.[3]

Sources

Technical Safety & Handling Guide: Octahydro-1H-quinolizine-3-carbonitrile

CAS: 73259-83-3 | Formula: C₁₀H₁₆N₂ | MW: 164.25 g/mol [1][2][3]

Executive Summary & Chemical Context

Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine) is a bicyclic heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and arrhythmias.[2][3] Structurally, it belongs to the quinolizidine alkaloid family, sharing a core scaffold with naturally occurring toxins like lupinine and sparteine.[3]

This guide bridges the gap between generic Safety Data Sheets (SDS) and the rigorous demands of a research environment. Unlike common solvents, this compound lacks extensive historical toxicological data.[3] Therefore, this protocol adopts a "Read-Across" Safety Strategy , inferring hazards from its structural parents (quinolizidines) and functional groups (aliphatic nitriles).[2][3]

Key Risk Profile:

-

Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and mucosal irritation.[2][3]

-

Latent Hazard: Potential neurotoxicity (cholinergic modulation) and metabolic release of cyanide ions (low probability but non-zero).[2][3]

-

Storage: Air-sensitive (amine oxidation); requires inert atmosphere.[2][3]

Hazard Identification & Mechanistic Analysis

Standard SDSs list GHS codes (H302, H315, H319, H335).[3] As scientists, we must understand the causality behind these codes to implement effective controls.[3]

Toxicological Mechanisms[3][5]

-

** cholinergic Modulation (Quinolizidine Core):** The quinolizidine scaffold is a known pharmacophore for acetylcholine receptor modulation.[2][3] Analogs like lupinine act as competitive acetylcholine inhibitors at the motor endplate.[2][3][4] Ingestion or high-dose inhalation may lead to respiratory depression or muscular paralysis, not just generic "sickness."[2][3]

-

Metabolic Activation (Nitrile Group): While aliphatic nitriles are generally more stable than aromatic ones, hepatic metabolism (CYP450 hydroxylation at the

-carbon) can destabilize the molecule, potentially releasing cyanide ions ( -

Causticity (Tertiary Amine): The bridgehead nitrogen renders the molecule basic (

est. 9-10).[2][3] This drives the H315/H319 (Skin/Eye Irritation) classification.[2][3][5] Contact causes immediate saponification of membrane lipids, leading to tissue necrosis if not washed immediately.[3]

GHS Classification Summary

| Hazard Class | Category | Code | Statement | Scientific Context |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | Based on Lupinine LD50 (~100-200 mg/kg).[2][3][6] |

| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation | Basic amine functionality.[2][3] |

| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation | High pH sensitivity of corneal tissue.[2][3] |

| STOT - SE | 3 | H335 | May cause respiratory irrit.[2][3][5][7] | Volatile amine vapors irritate bronchial mucosa.[2][3] |

Experimental Handling Protocols

Trustworthiness Directive: The following workflows are designed to isolate the user from the compound completely.

Engineering Controls

-

Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).[2][3]

-

Secondary Barrier: For heating reactions (>50°C) or quantities >1g, use a Glovebox under

or Ar to prevent N-oxide formation and contain vapors.[2][3]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate).[2][3] The "B" rating is crucial for inorganic cyanide potential; "K" covers ammonia/amines.[2][3]

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on operational scale.

Caption: Decision matrix for engineering controls based on thermal and mass risks.

Emergency Response & First Aid

Self-Validating Protocol: These steps prioritize "Decontamination" followed by "Supportive Care."[2][3][7]

Exposure Response

| Route | Immediate Action | Scientific Rationale |

| Skin | Wash with PEG-400 (if available) or soap/water for 15 min.[3] | PEG-400 solubilizes lipophilic amines better than water alone.[2][3] |

| Eyes | Irrigate for 15 min; hold eyelids apart. | Basic compounds cause penetrating corneal burns; immediate dilution is critical to stop pH damage.[2][3] |

| Inhalation | Move to fresh air.[2][3][7][8][9] Administer | Oxygen supports respiration against potential cholinergic depression.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Vomiting risks aspiration of the caustic amine into lungs (chemical pneumonitis).[2][3] |

Spill Cleanup (Liquid/Solid)[2][3]

-

Evacuate: Clear the immediate area (10m radius).

-

PPE: Don Full-Face Respirator (ABEK filters) and Silver Shield gloves.[2][3]

-

Neutralization:

-

Disposal: Seal in a labeled hazardous waste container. Do not mix with oxidizers (nitric acid) in the waste stream.[2][3]

Storage & Stability

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Argon or Nitrogen .[2][3] The tertiary amine is susceptible to N-oxidation, and the nitrile can hydrolyze under moist acidic conditions.[2][3]

-

Incompatibilities:

Toxicological Pathway Visualization

Understanding the metabolic fate helps in predicting delayed toxicity.[2][3]

Caption: Hypothetical metabolic pathways showing the divergence between detoxification (N-oxidation) and toxification (Cyanide release).[2][3]

References

-

National Center for Biotechnology Information (PubChem). (2024).[2][3] Compound Summary: Quinolizidine Alkaloids & Analogs. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[2][3] C&L Inventory: General Nitrile Hazards. Retrieved from [Link][2][3]

-

Wink, M. (2013).[2][3] Quinolizidine Alkaloids: Biochemistry and Ecology. In Natural Products. Springer.[2][3] (Contextual reference for Quinolizidine toxicity).

Sources

- 1. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]

- 2. 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)- [webbook.nist.gov]

- 3. PubChemLite - 2h-quinolizine, octahydro-1-(1h-indol-3-yl)- (C17H22N2) [pubchemlite.lcsb.uni.lu]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. octahydro-2H-quinolizine [stenutz.eu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Navigating the Niche: A Technical Guide to Sourcing and Qualifying Octahydro-1H-quinolizine-3-carbonitrile Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. This exactitude hinges on the quality of reference standards. This guide provides an in-depth exploration of the procurement and qualification of reference standards for a specialized molecule, octahydro-1H-quinolizine-3-carbonitrile. Due to its limited commercial availability, this guide extends beyond a simple supplier list, offering a comprehensive framework for sourcing, and if necessary, commissioning the custom synthesis of this and other rare chemical entities. We will delve into the critical aspects of supplier evaluation, the technical requisites of a high-quality reference standard, and the step-by-step protocols for its verification and implementation in a research setting.

The Significance of Octahydro-1H-quinolizine-3-carbonitrile and Its Reference Standard

Octahydro-1H-quinolizine-3-carbonitrile belongs to the quinolizidine alkaloid family, a class of naturally occurring compounds with a wide spectrum of biological activities. The specific functionalization with a nitrile group at the 3-position presents a unique chemical scaffold of interest in medicinal chemistry and drug discovery. The availability of a well-characterized reference standard is a non-negotiable prerequisite for any meaningful research involving this compound. It serves as the benchmark for:

-

Compound Identification: Confirming the identity of newly synthesized batches or isolated natural products.

-

Quantitative Analysis: Accurately determining the concentration of the analyte in various matrices, such as in vitro assays or in vivo pharmacokinetic studies.

-

Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1][2]

-

Method Validation: Establishing the performance characteristics of analytical methods, a critical step for regulatory submissions.[1]

Commercial Availability: A Challenging Landscape

A thorough investigation of the market for octahydro-1H-quinolizine-3-carbonitrile (CAS No. 73259-83-3) reveals a landscape of limited off-the-shelf availability. While some chemical suppliers may list the compound, it is crucial to ascertain whether it is a stocked item or available only through custom synthesis.

One potential supplier identified is BLDpharm , which lists "Octahydro-1H-quinolizine-3-carbonitrile" with the corresponding CAS number 73259-83-3.[3] However, for a compound of this nature, it is imperative to directly contact the supplier to confirm current availability, purity specifications, and the extent of accompanying analytical documentation.

Given the scarcity, researchers must often consider the path of custom synthesis.

The Custom Synthesis Route: Selecting a Competent Partner

When a reference standard is not commercially available, partnering with a custom synthesis provider is the most viable solution.[4] The selection of a contract research organization (CRO) or a specialized synthesis lab is a critical decision that should be based on several key factors.

Key Considerations for Selecting a Custom Synthesis Partner:

-

Expertise in Heterocyclic and Alkaloid Chemistry: The synthesis of quinolizidine structures can be complex. Look for companies with demonstrated experience in similar chemical scaffolds. Companies like Epichem and Atlanchim Pharma explicitly state their expertise in the synthesis of heterocycles and alkaloids.[4][5]

-

Scale of Synthesis: Determine the required quantity of the reference standard. Most custom synthesis providers, including Kingchem and Aragen Life Sciences , can accommodate scales from milligrams to kilograms.[6][7]

-

Analytical Capabilities: The provider must have a comprehensive suite of analytical instruments to characterize the synthesized compound thoroughly. This includes, but is not limited to, NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9]

-

Quality Management System: Inquire about their quality assurance and quality control (QA/QC) processes. While not always mandatory for early-stage research compounds, adherence to principles of Good Manufacturing Practice (GMP) or ISO 9001 certification can be an indicator of a robust quality system.

-

Documentation: A reliable partner will provide a comprehensive synthesis report and a detailed Certificate of Analysis (CoA) with the final product.

Potential Custom Synthesis Providers:

| Company | Stated Expertise | Scale | Noteworthy Features |

| Epichem | Heterocycles, alkaloids, macrocycles | Milligram to multigram | Offers synthesis of impurities, degradants, and isotopically labeled molecules.[5] |

| Atlanchim Pharma | Heterocycles, chiral molecules, steroids, alkaloids | Not specified | Provides fee-for-service custom synthesis with detailed project management.[4] |

| Kingchem | Pharmaceutical intermediates, complex ligands, heterocycles | Lab-scale to commercial | Offers process optimization and scale-up services.[6] |

| Aragen Life Sciences | Key starting materials, intermediates, and APIs | Up to commercial scale | Adheres to international safety and regulatory standards.[7] |

| SYNthesis Med Chem | Small molecules, macrocycles, peptides | Small research to larger batches | Emphasizes fast turnaround times and state-of-the-art facilities.[9] |

Qualifying a New Reference Standard: A Rigorous Approach

Whether sourced from a commercial supplier or through custom synthesis, a new reference standard must undergo rigorous in-house qualification before use. The goal is to unequivocally confirm its identity, purity, and suitability for its intended analytical application.

Essential Characterization Techniques

A comprehensive characterization of a new reference standard should employ a multi-technique approach to provide orthogonal data, strengthening the confidence in its identity and purity.[2]

| Analytical Technique | Purpose | Key Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Structural Elucidation and Identification | Provides detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative purity assessment (qNMR).[8] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Impurity Detection | Confirms the molecular weight of the compound and can detect impurities with high sensitivity.[8] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separates the main compound from impurities, allowing for the determination of chromatographic purity.[8] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., nitrile group in this case). |

| Elemental Analysis (CHN) | Elemental Composition | Determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula. |

| Water Content (Karl Fischer Titration) | Water Impurity Quantification | Accurately measures the water content, which is crucial for determining the purity of the anhydrous material.[2] |

| Residual Solvent Analysis (GC-HS) | Solvent Impurity Quantification | Identifies and quantifies any residual solvents from the synthesis process.[10] |

The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is the formal document that summarizes the quality and purity of the reference standard.[11] It is essential to scrutinize the CoA to ensure it contains all the necessary information.

Essential Components of a Comprehensive CoA: [11][12][13]

-

Supplier and Product Information: Name and address of the supplier, product name, CAS number, and batch/lot number.

-

Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.

-

Analytical Data: Results from the characterization tests performed (e.g., HPLC purity, NMR, MS data).

-

Purity Statement: A clear statement of the purity, often expressed as a percentage.

-

Signature of Authorized Personnel: Signed and dated by a qualified individual from the quality department.